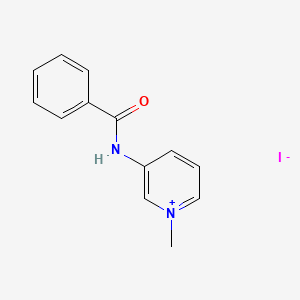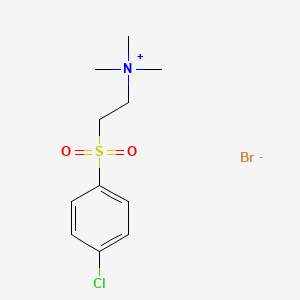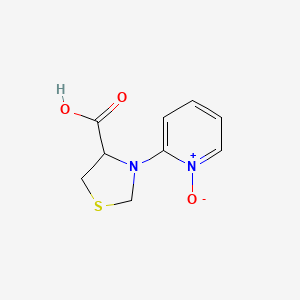
3-(1-Oxo-1lambda~5~-pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy, cleaner reaction profiles, and catalyst recovery, are often employed to improve the selectivity, purity, and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its binding affinity to biological targets, making it a potent candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-4-one: This compound shares the thiazolidine ring but lacks the pyridine moiety.
2-methylidene-1,3-thiazolidin-4-one: A derivative that is structurally similar but has different functional groups.
Uniqueness
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its pharmacological potential and makes it a valuable compound for various applications .
Propiedades
Número CAS |
70665-28-0 |
|---|---|
Fórmula molecular |
C9H10N2O3S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
3-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-9(13)7-5-15-6-10(7)8-3-1-2-4-11(8)14/h1-4,7H,5-6H2,(H,12,13) |
Clave InChI |
VGXHVSIBZYZUIP-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CS1)C2=CC=CC=[N+]2[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


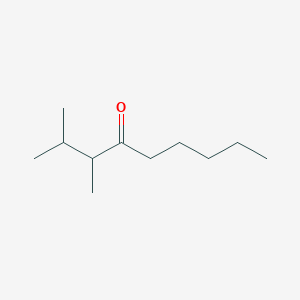
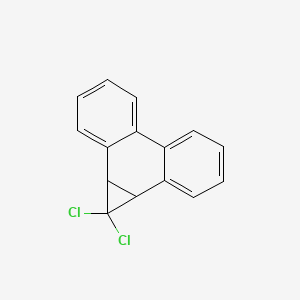
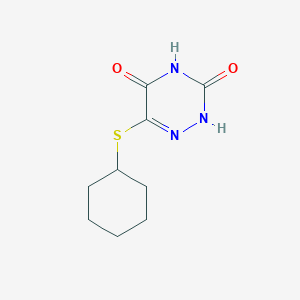
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)

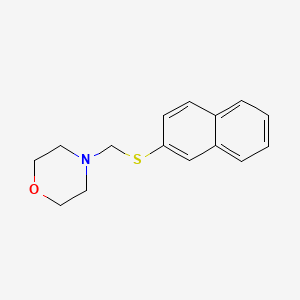
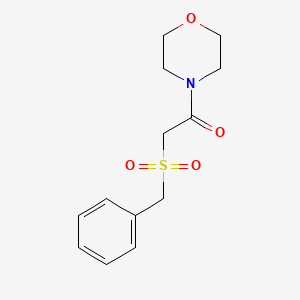
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
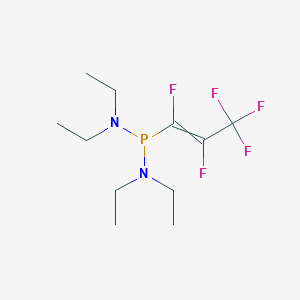
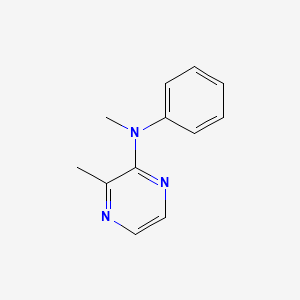
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
